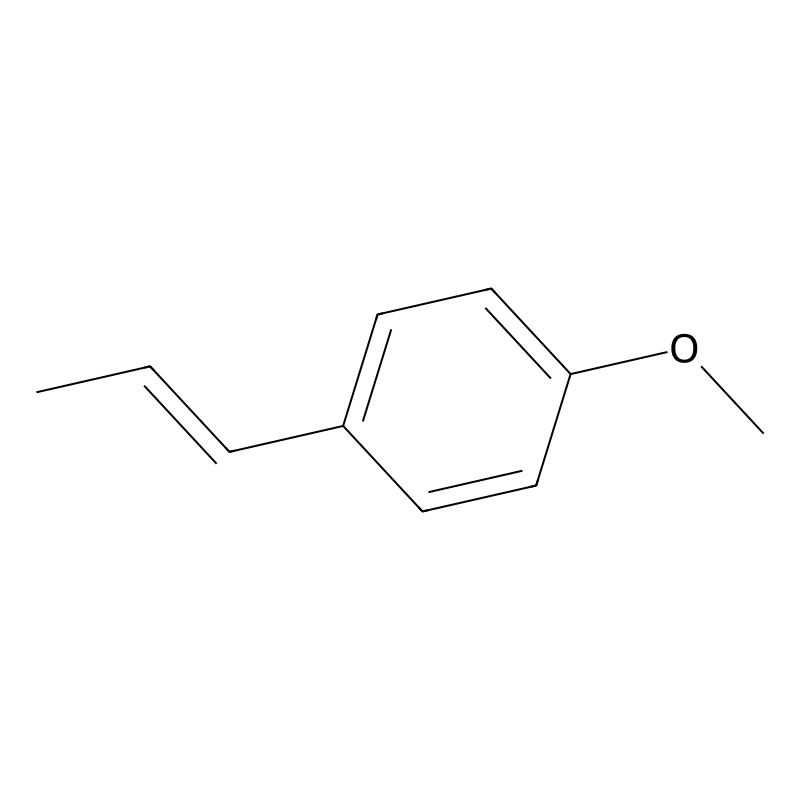

Anethole

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

1:8 IN 80% ALCOHOL; 1:1 IN 90% ETHANOL

ALMOST WATER INSOL; MISCIBLE WITH CHLOROFORM & ETHER

Water solubility = 1.110E-1 g/l @ 25 °C

Synonyms

Canonical SMILES

Isomeric SMILES

Comprehensive Technical Analysis: Neuroprotective Mechanisms of Anethole

Executive Summary

Anethole (1-methoxy-4-[(1E)-1-propenyl]-benzene), a primary bioactive compound found in essential oils of fennel, anise, and star anise, demonstrates significant multimodal neuroprotective properties through antioxidant, anti-inflammatory, anti-apoptotic, and neurotrophic mechanisms. Extensive preclinical evidence indicates therapeutic potential for various neurological conditions including Parkinson's disease, Alzheimer's disease, ischemic stroke, and depression. This whitepaper comprehensively analyzes this compound's mechanisms of action, experimental methodologies, and translational potential for researchers and drug development professionals. The compound's ability to simultaneously modulate multiple signaling pathways—including PI3K/Akt, JNK/p38 MAPK, NF-κB, and BDNF—positions it as a promising candidate for neurotherapeutic development, particularly given its favorable safety profile and natural abundance.

Introduction to this compound and Neuroprotection

This compound exists as two isomers, cis-anethole (CA) and trans-anethole (TA), with the trans-isomer being predominant in nature and most frequently studied for pharmacological applications [1]. As an aromatic compound widely used in the food and flavor industry, this compound has garnered significant scientific interest for its diverse pharmacological activities, particularly its effects on the central nervous system. The neuroprotective potential of this compound stems from its ability to modulate multiple cellular processes implicated in neuronal damage and degeneration, including oxidative stress, neuroinflammation, mitochondrial dysfunction, and impaired neurotrophic signaling [1] [2].

The blood-brain barrier (BBB) permeability of this compound represents a critical advantage for neurotherapeutic applications. Studies demonstrate that this compound not only crosses the BBB but also helps preserve its integrity under pathological conditions. In cerebral ischemia/reperfusion models, this compound pretreatment significantly reduced Evans blue extravasation, decreased brain water content, and ameliorated BBB dysfunction by modulating matrix metalloproteinases (MMP-2 and MMP-9) [3] [4]. This ability to maintain BBB integrity while exerting direct neuroprotective effects positions this compound as a promising compound for addressing various neurological disorders.

Molecular Mechanisms of Action

Antioxidant Pathways

This compound exerts potent antioxidant effects through multiple mechanisms that collectively reduce oxidative damage in neural tissues:

Free Radical Scavenging: this compound directly neutralizes reactive oxygen species (ROS) and reduces lipid peroxidation, as evidenced by decreased malondialdehyde (MDA) levels in brain tissue [1] [5]. In rotenone-induced Parkinson's disease models, this compound treatment (62.5-250 mg/kg) significantly reduced striatal MDA levels while restoring superoxide dismutase (SOD) activity [6].

Metal Chelation: The compound chelates transition metals involved in Fenton reactions, thereby preventing metal-accelerated oxidation processes [1].

Glutathione Modulation: this compound enhances the glutathione (GSH) system, increasing the GSH/GSSG ratio and bolstering endogenous antioxidant capacity [3]. In cerebral ischemia studies, this compound pretreatment (125-250 mg/kg) significantly increased GSH/GSSG ratio and catalase (CAT) activity while reducing MDA content [3].

Table 1: Antioxidant Effects of this compound in Experimental Models

| Experimental Model | Dosage | Oxidative Markers | Effects | Reference |

|---|---|---|---|---|

| Rotenone-induced PD | 62.5-250 mg/kg | MDA, SOD | ↓ MDA, ↑ SOD activity | [6] |

| Cerebral I/R injury | 125-250 mg/kg | GSH/GSSG, CAT, MDA | ↑ GSH/GSSG, ↑ CAT, ↓ MDA | [3] |

| Maternal separation stress | 10-100 mg/kg | MDA, TAC | ↓ MDA, ↑ total antioxidant capacity | [7] |

| Diabetes-induced neuropathy | 250 mg/kg | TBARS, thiol groups | ↓ TBARS, ↑ thiol groups | [8] |

Anti-inflammatory Mechanisms

This compound demonstrates significant anti-inflammatory properties in neurological contexts through modulation of key inflammatory pathways:

Cytokine Regulation: this compound reduces pro-inflammatory cytokine production, including tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1 beta (IL-1β) [1]. In cerebral ischemia/reperfusion models, this compound pretreatment (125-250 mg/kg) significantly decreased serum and brain tissue levels of these cytokines [3].

NF-κB Pathway Inhibition: this compound suppresses nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling, a master regulator of inflammation [3]. This inhibition reduces the expression of downstream inflammatory mediators.

COX-2 Suppression: The compound reduces cyclooxygenase-2 (COX-2) activity, decreasing prostaglandin production and associated neuroinflammation [1].

Microglial Modulation: In Parkinson's disease models, this compound prevents microglia-mediated neuroinflammation, thereby protecting dopaminergic neurons [5].

Anti-apoptotic Actions

This compound protects neuronal cells against programmed cell death through several interconnected mechanisms:

Mitochondrial Protection: this compound stabilizes mitochondrial function and prevents cytochrome c release, inhibiting the intrinsic apoptotic pathway [1] [5]. In models of cerebral ischemia, this compound (10 μM) significantly reduced neuronal cell death induced by oxygen-glucose deprivation through mitochondrial protection [3].

Caspase Inhibition: The compound inhibits caspase activation, particularly caspase-3, the key executioner protease in apoptosis [1].

MAPK Pathway Modulation: this compound regulates stress-activated protein kinases, specifically reducing phosphorylation of JNK and p38 MAPK [3] [4]. This modulation decreases pro-apoptotic signaling while promoting cell survival.

BAX/BCL-2 Balance: this compound influences the balance between pro-apoptotic (BAX) and anti-apoptotic (BCL-2) proteins, favoring cell survival [1].

Neurotrophic and Synaptic Effects

Emerging research reveals that this compound promotes neuronal growth and synaptic development:

Neurite Outgrowth: this compound (20 μM) significantly promotes neurite outgrowth in rat primary hippocampal neurons in a dose-dependent manner [9]. Optimal axonal and dendritic growth occurred at concentrations of 40 μg/mL fennel extract (rich in this compound) and 20 μM this compound, respectively.

Synaptogenesis: this compound enhances the formation of synapses, essential for neuronal communication, by modulating synaptic proteins [9].

Neurotrophic Pathway Activation: Network pharmacology analysis revealed that this compound influences critical neurotrophic pathways, including PI3K-AKT and Erk1/2 signaling [9]. These pathways are essential for neuronal survival, differentiation, and synaptic plasticity.

BDNF Enhancement: In Parkinson's disease models, this compound increased levels of brain-derived neurotrophic factor (BDNF), supporting neuronal survival and function [5].

The following diagram illustrates the key molecular pathways mediating this compound's neuroprotective effects:

This compound's multimodal neuroprotective mechanisms target oxidative stress, inflammation, apoptosis, and enhanced neurotrophic signaling.

Experimental Evidence Across Neurological Disorders

Parkinson's Disease

In rotenone-induced Parkinson's disease models, this compound demonstrated comprehensive protective effects against both motor and non-motor symptoms:

Motor Function Improvement: this compound treatment (62.5-250 mg/kg) significantly improved motor coordination in rotarod tests and increased stride length in stepping tests [6]. These improvements correlated with protection of striatal neuronal function.

Dopaminergic Protection: Extracellular single-unit recordings showed that this compound prevented the decrease in striatal neuronal firing rate induced by rotenone [6].

α-Synuclein Reduction: this compound significantly decreased the elevated expression of α-synuclein in the striatum, a key pathological feature of Parkinson's disease [6].

MAO-B Inhibition: this compound reduced monoamine oxidase-B (MAO-B) activity in the striatum, potentially enhancing dopamine availability and reducing oxidative stress [6].

Table 2: Effects of this compound in Parkinson's Disease Models

| Parameter Assessed | Experimental Method | Results | Reference |

|---|---|---|---|

| Motor coordination | Rotarod test | Dose-dependent improvement in latency to fall | [6] |

| Striatal neuronal activity | Extracellular single unit recording | Prevented rotenone-induced decrease in firing rate | [6] |

| α-Synuclein expression | Immunohistochemistry/Western blot | Significant reduction in striatal α-synuclein | [6] |

| MAO-B activity | Enzyme activity assay | Reduced MAO-B activity in striatum | [6] |

| Non-motor symptoms | Passive avoidance, thermal hyperalgesia | Improved memory, reduced pain sensitivity | [5] |

Cerebral Ischemia/Stroke

In middle cerebral artery occlusion (MCAO) models of cerebral ischemia/reperfusion injury, this compound demonstrated significant neuroprotective effects:

Infarct Volume Reduction: Pretreatment with this compound (125-250 mg/kg) for two weeks significantly diminished infarct volume in a dose-dependent manner [3] [4].

Neurological Deficit Improvement: this compound pretreatment (250 mg/kg) significantly improved neurological scores following MCAO [3].

Blood-Brain Barrier Preservation: this compound reduced Evans blue extravasation, decreased brain water content, and ameliorated BBB disruption by modulating MMP-2 and MMP-9 [3] [4].

Histopathological Protection: H&E staining showed that this compound reduced neuronal degeneration, necrosis, and histopathological alterations in both cortex and hippocampus [3].

Alzheimer's Disease and Cognitive Impairment

This compound demonstrates potential for addressing Alzheimer's disease pathology and cognitive dysfunction through multiple mechanisms:

Acetylcholinesterase Inhibition: this compound suppresses acetylcholinesterase activity, increasing acetylcholine availability and potentially improving cognitive function [1] [3].

Synaptic Plasticity Enhancement: this compound improved both NMDA receptor-dependent and -independent long-term potentiation (LTP) in the hippocampus and reduced trimethyltin-induced LTP impairment [1].

Neurite Outgrowth Promotion: In primary hippocampal neurons, this compound (20 μM) significantly promoted neurite outgrowth and accelerated neuronal maturation [9].

Depression and Anxiety

In models of depression and anxiety, this compound demonstrated significant therapeutic potential:

Antidepressant Effects: In maternal separation stress models, this compound (10-100 mg/kg) reduced immobility time in forced swimming tests and increased grooming activity in splash tests, indicating antidepressant-like effects [7].

Oxidative Stress Modulation: The antidepressant effects correlated with reduced MDA and nitrite levels alongside increased total antioxidant capacity in the hippocampus [7].

Monoamine Modulation: this compound inhibits monoamine oxidase-A (MAO-A) and modulates monoamine neurotransmission, potentially contributing to its antidepressant effects [1].

Experimental Methodologies

In Vivo Disease Models

Rotenone-Induced Parkinson's Disease: Male Wistar rats receive rotenone (2 mg/kg, subcutaneous) daily for 35 days to induce Parkinson's-like pathology. This compound is administered (62.5-250 mg/kg, intragastric) 1 hour before rotenone injection [6]. Motor function is assessed using rotarod and stride length tests, while neuronal activity is measured via extracellular single-unit recordings in the striatum [6].

Middle Cerebral Artery Occlusion (MCAO): Focal cerebral ischemia is induced by MCAO surgery in Sprague-Dawley rats. This compound pretreatment (125-250 mg/kg, oral) is administered for two weeks prior to surgery [3]. Infarct volume is measured using TTC staining, neurological deficits are scored, and BBB integrity is assessed through Evans blue extravasation and brain water content [3].

Maternal Separation Stress Model: NMRI mouse pups are separated from mothers for 3 hours daily from postnatal day 2-14 to induce depressive-like behaviors [7]. This compound (10-100 mg/kg, intraperitoneal) is administered during adulthood, with behavioral assessments including open field, forced swim, and splash tests [7].

Molecular Techniques

Oxidative Stress Markers: Malondialdehyde (MDA) measured via thiobarbituric acid reactive substances (TBARS) assay; glutathione (GSH/GSSG) ratio assessed spectrophotometrically; superoxide dismutase (SOD) and catalase (CAT) activities evaluated using standard enzymatic assays [5] [7] [3].

Gene Expression Analysis: RT-PCR used to measure mRNA levels of MMP-2, MMP-9, inflammatory cytokines, and apoptotic factors [3].

Protein Expression and Phosphorylation: Western blotting and immunohistochemistry employed to assess protein levels, including α-synuclein, MAO-B, phosphorylated JNK, p38, PI3K, Akt, and Erk1/2 [9] [3] [6].

Enzyme Activity Assays: Gelatin zymography for MMP-2 and MMP-9 activities; acetylcholinesterase activity measured using colorimetric methods [3].

The following diagram illustrates a typical experimental workflow for evaluating this compound's neuroprotective effects:

Experimental workflow for evaluating this compound's neuroprotective effects in preclinical models.

Pharmacological Properties and Bioavailability

Pharmacokinetic properties of this compound play a crucial role in its neuroprotective efficacy:

Bioavailability: this compound is readily absorbed following oral administration and demonstrates good bioavailability, with studies showing efficacy across various routes of administration including oral, intraperitoneal, and intragastric [5] [7] [6].

Blood-Brain Barrier Penetration: The lipophilic nature of this compound facilitates efficient blood-brain barrier penetration, enabling direct action on central nervous system targets [6].

Dose-Dependent Effects: Studies consistently demonstrate dose-dependent neuroprotective effects, with optimal efficacy observed at specific dosage ranges for different conditions: 62.5-250 mg/kg for Parkinson's models, 125-250 mg/kg for cerebral ischemia, and 10-100 mg/kg for depression models [5] [7] [3].

Toxicity Profile: this compound demonstrates a favorable safety profile in preclinical studies, with no significant toxicity observed at neuroprotective doses [9]. Cell viability assays in hippocampal neurons showed 96% viability even at the highest tested concentrations [9].

Therapeutic Potential and Future Directions

The multimodal activity of this compound against key pathological processes in neurological disorders positions it as a promising candidate for therapeutic development. Its simultaneous targeting of oxidative stress, neuroinflammation, apoptosis, and synaptic dysfunction represents a comprehensive approach that may prove more effective than single-target agents. The compound's acetylcholinesterase inhibitory activity combined with MAO-B inhibition and neurotrophic effects suggests potential for addressing multiple neurotransmitter systems implicated in various neurological disorders.

Future research should focus on:

Clinical Translation: Well-designed clinical trials are needed to establish efficacy and optimal dosing in human populations.

Formulation Development: Advanced delivery systems could enhance bioavailability and target engagement in the central nervous system.

Combination Therapies: Investigation of this compound as an adjunct to existing neurotherapeutics may reveal synergistic benefits.

Isomer-Specific Effects: Comparative studies of cis- and trans-anethole isomers could identify more potent and specific therapeutic agents.

Conclusion

References

- 1. A comprehensive review of the neurological effects of this compound [pmc.ncbi.nlm.nih.gov]

- 2. A comprehensive review of the neurological effects ... [pubmed.ncbi.nlm.nih.gov]

- 3. This compound Pretreatment Modulates Cerebral Ischemia/ ... [pmc.ncbi.nlm.nih.gov]

- 4. This compound Pretreatment Modulates Cerebral Ischemia/ ... [mdpi.com]

- 5. Neuroprotective effect of this compound against rotenone ... [sciencedirect.com]

- 6. This compound attenuates motor dysfunctions, striatal neuronal ... [pmc.ncbi.nlm.nih.gov]

- 7. This compound as a promising antidepressant for maternal ... [nature.com]

- 8. This compound Prevents the Alterations Produced by Diabetes ... [mdpi.com]

- 9. Role of this compound in Neurite Outgrowth and Synaptic ... [mdpi.com]

Anethole: Mechanisms and Therapeutic Potential in Neuroinflammatory Disorders - A Technical Review

Executive Summary

Anethole, a primary bioactive compound found in anise, fennel, and star anise, demonstrates significant multi-mechanistic anti-inflammatory and neuroprotective properties. Preclinical evidence indicates its efficacy across a spectrum of neurological disease models by modulating key inflammatory pathways, reducing oxidative stress, and restoring neural homeostasis. Its ability to synergize with conventional chemotherapeutic agents like cisplatin also highlights its potential as an adjunct therapy. This review synthesizes the current molecular, cellular, and in vivo data to provide researchers and drug development professionals with a comprehensive assessment of this compound's pharmacology and therapeutic applicability for neuroinflammatory disorders.

Introduction to this compound and Neuroinflammation

Neuroinflammation, a complex immune response within the central nervous system (CNS), is a hallmark of numerous neurological disorders, including neurodegenerative diseases, chronic pain, and depression. The search for therapeutic agents that can effectively modulate this response with favorable safety profiles is a key focus in neuroscience drug discovery. This compound (1-methoxy-4-(1-propenyl)-benzene) is a terpenoid and the major constituent of various essential oils, notably from Pimpinella anisum L. (anise), Foeniculum vulgare (fennel), and Croton zehntneri [1] [2]. It exists as two isomers, cis-anethole (CA) and trans-anethole (TA), with the trans-isomer being the dominant and pharmacologically relevant form found in nature [1] [3]. This compound is classified as "Generally Recognized As Safe" (GRAS) by the U.S. Food and Drug Administration (FDA) and is widely used as a flavoring agent in the food and pharmaceutical industries [4] [5]. Beyond its aromatic qualities, this compound possesses a broad range of pharmacological activities, with its anti-inflammatory and antioxidant effects being central to its observed neuroprotective properties [1].

Molecular Mechanisms of Anti-Inflammatory Action

This compound exerts its anti-inflammatory effects through the modulation of several critical signaling pathways and transcription factors. The following diagram illustrates the key molecular targets of this compound in glial cells (e.g., microglia) and neurons within the neuroinflammatory microenvironment.

This compound's molecular mechanism involves suppression of NF-κB and MAPK pathways, reducing pro-inflammatory mediator production.

Key Pathway Modulations

Inhibition of the NF-κB Pathway: The NF-κB pathway is a central regulator of inflammation. This compound has been demonstrated to block the phosphorylation and degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm. This prevents NF-κB translocation to the nucleus, thereby suppressing the transcription of pro-inflammatory genes such as TNF-α, IL-1β, IL-6, and COX-2 [1] [3]. This mechanism was confirmed in studies involving lipopolysaccharide (LPS)-induced periodontitis, where this compound significantly reduced serum levels of TNF-α and IL-1β [5].

Suppression of MAPK Signaling: The mitogen-activated protein kinase (MAPK) pathways, including JNK and p38, are critically involved in stress and inflammatory responses. This compound inhibits the activation of these kinases, which are upstream regulators of cytokine production and apoptosis. In models of cerebral ischemia/reperfusion injury, this compound downregulated MAPK expression, contributing to its neuroprotective effects [1].

Downregulation of Pro-inflammatory Cytokines: Consistent with its upstream pathway inhibition, this compound treatment reliably reduces the levels of key pro-inflammatory cytokines. For instance, in a rat model of LPS-induced periodontitis, this compound at doses of 10 and 50 mg/kg significantly lowered plasma levels of TNF-α and IL-1β [5]. Similar effects, including reduced IL-6 levels, have been observed in models of neuropathic pain [3].

Pharmacological Effects in Neurological Disease Models

Extensive preclinical studies have demonstrated the therapeutic potential of this compound across a range of neurological conditions. The table below summarizes key quantitative findings from in vivo studies.

Table 1: Summary of this compound's Effects in Preclinical Neurological Disease Models

| Disease Model | Reported Dosages | Key Pharmacological Outcomes | Proposed Mechanisms |

|---|---|---|---|

| Neuropathic Pain [3] | Intragastric administration | ↓ Hyperalgesia & allodynia; ↓ TNF-α, IL-6, IL-1β; ↑ IL-10; ↓ glial cell activation. | Inhibition of neurogenic inflammation via MAPK & NF-κB pathways. |

| Depression (Maternal Separation) [6] | 10, 50, 100 mg/kg (i.p.) | ↓ Immobility time (FST); ↑ grooming time (Splash Test); ↓ MDA & nitrite; ↑ TAC in hippocampus. | Modulation of oxidative stress and nitrite imbalance in the hippocampus. |

| Diabetic Neuropathy [2] | Treatment of STZ-induced DM rats | Prevented DM-induced ↓ in nerve conduction velocity; prevented DM-induced ↑ in oxidative stress (thiol, TBARS, SOD, CAT). | Antioxidant activity and prevention of electrophysiological alterations. |

| Cerebral Ischemia/Reperfusion [1] | Not Specified | Prevented brain damage; ↓ TNF-α, caspase-3, BAX, MAPK expressions. | Anti-inflammatory, anti-apoptotic, and BBB-stabilizing effects. |

| Parkinson's Disease (Rotenone-induced) [1] | Not Specified | Improved cognitive performance, ↑ pain threshold, ↓ oxidative stress in hippocampus; improved motor function & BBB integrity. | Reduced α-synuclein expression, oxidative stress, and neuronal death. |

Synergistic Applications in Oncology

Beyond direct neuroprotection, this compound shows promise as an adjunct therapy in oncology. In oral squamous cell carcinoma (Ca9-22 cells), a low concentration of this compound (3 µM) potentiated the cytotoxic effects of cisplatin. The combination therapy led to enhanced apoptosis, increased reactive oxygen species (ROS) generation, mitochondrial stress, and inhibition of major cancer signaling pathways like MAPKase, beta-catenin, and NF-κB [7] [8]. This synergistic effect suggests that this compound could allow for dose reduction of conventional chemotherapeutics, potentially mitigating their neurotoxic and other side effects.

Detailed Experimental Protocols for Key Assays

To facilitate reproducibility and further research, detailed methodologies for critical in vivo and molecular assays are provided below.

In Vivo Model: Maternal Separation-Induced Depression [6]

- Objective: To evaluate the antidepressant-like effect of this compound and its impact on hippocampal oxidative stress.

- Animals: Male NMRI mice (25-30 g).

- Stress Paradigm:

- Pups are separated from their mothers for 3 hours daily from postnatal day (PND) 2 to PND 14.

- From PND 14 to 21, pups are reunited with dams.

- On PND 21, pups are weaned and housed until testing at PND 60.

- Drug Treatment:

- This compound (10, 50, 100 mg/kg, i.p.) or vehicle is administered for 7 consecutive days, 30 minutes before behavioral tests.

- Behavioral Assessments:

- Forced Swimming Test (FST): Mice are placed in a cylindrical tank (10 cm diameter, 25 cm height) filled with water (24 ± 1°C) to a height of 19 cm. The duration of immobility is recorded during the last 4 minutes of a 6-minute test.

- Splash Test: A 10% sucrose solution is sprayed on the mouse's dorsal coat. The cumulative time spent grooming is recorded over a 5-minute period.

- Open Field Test (OFT): Conducted to rule out confounding effects on general locomotor activity. Mice are placed in a white plexiglass arena (50x50x30 cm), and horizontal and vertical movements are tracked for 5 minutes.

- Biochemical Analysis (Hippocampus):

- Tissue Preparation: After behavioral tests, mice are euthanized, and hippocampi are dissected on an ice-cold surface, frozen in liquid nitrogen, and stored at -70°C. Tissue is later homogenized and centrifuged to obtain supernatant.

- Total Antioxidant Capacity (TAC): Measured using the FRAP (Ferric Reducing Ability of Plasma) assay. The reduction of Fe³⁺-TPTZ to Fe²⁺ at 593 nm is quantified, with FeSO₄ as a standard.

- Lipid Peroxidation (MDA): Malondialdehyde (MDA) levels, a marker of lipid peroxidation, are measured using the thiobarbituric acid reactive substances (TBARS) assay.

- Nitrite Level: Quantified using Griess reagent, which measures the concentration of nitrite, a stable breakdown product of nitric oxide.

In Vivo Model: LPS-Induced Periodontitis & Systemic Inflammation [5]

- Objective: To assess the anti-inflammatory effect of this compound on cytokine production.

- Animals: Male Wistar rats (180-220 g).

- Inflammation Induction:

- Under anesthesia, E. coli LPS (30 µg in 3 µL PBS) is injected into the palatal gingiva between the upper first and second molars every two days for 10 days (total of 5 injections per site).

- Drug Treatment:

- This compound (10 or 50 mg/kg, i.p.) or vehicle (DMSO) is administered 20 minutes before each LPS injection.

- Ketoprofen (10 mg/kg, i.p.) serves as a positive control.

- Sample Collection and Analysis:

- On day 10, blood is collected from the retro-orbital sinus under anesthesia.

- Serum is separated by centrifugation and stored at -70°C.

- Cytokine Measurement: Serum levels of TNF-α and IL-1β are quantified using commercial enzyme-linked immunosorbent assay (ELISA) kits according to the manufacturer's instructions. Absorbance is read at 450 nm.

Safety and Toxicity Profile

While this compound is recognized as safe for consumption as a flavoring agent, recent studies highlight important dose-dependent considerations for therapeutic development.

Renal Toxicity at High Doses: A 2025 study in Swiss mice found that this compound at doses of 125 mg/kg (twice daily) and 250 mg/kg significantly increased urinary proteinuria and interstitial inflammation, indicating mild, acute tubular injury [4] [9]. This effect was spontaneously reversible within approximately 4 weeks after cessation of treatment. The study concluded that a dose of 100 mg/kg did not produce significant renal toxicity [9].

General Safety: this compound is considered non-genotoxic and non-carcinogenic at low doses [4] [5]. The cis-anethole isomer is associated with higher toxicity, but it is typically present in minimal quantities in naturally sourced this compound, which is predominantly the trans-isomer [3].

Conclusion and Future Directions

The body of preclinical evidence firmly establishes this compound as a compelling candidate for the management of neuroinflammatory disorders. Its efficacy stems from a multi-targeted mechanism that concurrently addresses inflammation, oxidative stress, and apoptosis. The ability to synergize with existing chemotherapeutic agents further broadens its potential application.

For clinical translation, future work should prioritize:

- Detailed Pharmacokinetic Studies: Investigating the absorption, distribution, metabolism, and excretion (ADME) of this compound, particularly its ability to cross the blood-brain barrier in therapeutic concentrations.

- Chronic Toxicity Assessments: Conducting long-term in vivo studies to establish a clear therapeutic window and confirm the reversibility of any adverse effects.

- Standardization of Isomer Composition: Ensuring consistent use of the pharmacologically active and safer trans-anethole in formulations.

- Initiation of Human Clinical Trials: Progressing from promising preclinical data to Phase I safety trials in human subjects.

References

- 1. A comprehensive review of the neurological effects of this compound [pmc.ncbi.nlm.nih.gov]

- 2. This compound Prevents the Alterations Produced by Diabetes ... [mdpi.com]

- 3. This compound - an overview [sciencedirect.com]

- 4. Effects of this compound on Renal Function of Swiss Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound, a Medicinal Plant Compound, Decreases the ... [brieflands.com]

- 6. This compound as a promising antidepressant for maternal ... [nature.com]

- 7. Synergistic Effect of this compound and Platinum Drug Cisplatin ... [pmc.ncbi.nlm.nih.gov]

- 8. This compound in cancer therapy: Mechanisms, synergistic ... [sciencedirect.com]

- 9. Effects of this compound on Renal Function of Swiss Mice [mdpi.com]

Comprehensive Technical Analysis of Anethole's Antioxidant Properties and Mechanisms Against Oxidative Stress

Executive Summary

Anethole (1-methoxy-4-(1-propenyl)-benzene) is a phenylpropanoid compound that demonstrates significant antioxidant capabilities through multiple mechanistic pathways. This comprehensive technical review synthesizes current scientific evidence from preclinical studies showing that this compound counteracts oxidative stress via direct free radical scavenging, enhancement of endogenous antioxidant systems, modulation of mitochondrial function, and regulation of critical cell signaling pathways. The compound shows particular promise for addressing oxidative damage in neurological disorders, metabolic diseases, and cardiovascular conditions. Research indicates consistent dose-dependent effects across various experimental models, with optimal efficacy observed at specific concentration ranges. However, further clinical validation is required to establish standardized dosing protocols, bioavailability parameters, and safety profiles for human therapeutic applications. This review provides researchers and drug development professionals with detailed mechanistic insights, quantitative data summaries, and experimental methodologies to advance the investigation of this compound as a potential therapeutic agent against oxidative stress-related pathologies.

Introduction to this compound and Oxidative Stress

Chemical Properties and Natural Sources

This compound (C10H12O) is an aromatic compound existing as cis and trans isomers, with the trans-anethole isomer being predominant in nature and responsible for the characteristic sweet, anise-like flavor [1]. This phenylpropanoid represents the major bioactive constituent (comprising up to 90%) of essential oils from several medicinal plants, including star anise (Illicium verum), anise (Pimpinella anisum), and fennel (Foeniculum vulgare) [2]. The compound's lipophilic nature and phenylpropenoid structure contribute to its biological activities, particularly its ability to interact with cellular membranes and penetrate biological barriers [3]. This compound is widely utilized as a flavoring agent in the food industry, as a fragrance component in cosmetics, and has a history of use in traditional medicine for various ailments [4].

Oxidative Stress in Disease Pathology

Oxidative stress represents a fundamental pathological mechanism underlying numerous chronic diseases, occurring when the production of reactive oxygen species (ROS) exceeds the cellular antioxidant defense capacity [5]. Excessive ROS, including superoxide anions, hydrogen peroxide, and hydroxyl radicals, damage critical cellular components through lipid peroxidation, protein denaturation, and DNA damage [6]. Mitochondria serve as both primary sources and key targets of ROS, creating a vicious cycle of oxidative damage that impairs cellular energetics and function [7]. This oxidative damage cascade contributes significantly to the pathogenesis of neurodegenerative disorders (Parkinson's and Alzheimer's diseases), metabolic conditions (diabetes, non-alcoholic fatty liver disease), cardiovascular diseases (ischemia-reperfusion injury, atherosclerosis), and the aging process itself [1] [3] [8]. The central role of oxidative stress in these diverse conditions has motivated extensive research into therapeutic antioxidants that can disrupt this destructive cycle.

Molecular Mechanisms of Antioxidant Action

Direct Antioxidant Activities

This compound demonstrates potent direct antioxidant effects through multiple complementary mechanisms that neutralize reactive oxygen species and prevent oxidative damage:

Free Radical Scavenging: this compound effectively scavenges and neutralizes free radicals, including the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid (ABTS) radicals, with studies reporting EC50 values of 6.97 ± 0.004 µg/mL for this compound-rich essential oil in ABTS assays, outperforming some standard antioxidants [4]. The compound's phenolic structure enables hydrogen atom donation to radical species, converting them to more stable, non-radical forms and terminating chain propagation in lipid peroxidation processes [1].

Metal Chelation: this compound demonstrates metal ion chelation capacity, particularly for iron and copper ions that catalyze Fenton reactions and accelerate oxidative processes. By binding these pro-oxidant metals, this compound prevents metal-accelerated oxidation processes and reduces the generation of highly reactive hydroxyl radicals [1].

Lipid Peroxidation Inhibition: this compound significantly reduces lipid peroxidation as evidenced by decreased malondialdehyde (MDA) levels in various tissues. In rotenone-induced Parkinson's disease models, this compound treatment (62.5-250 mg/kg) reduced striatal MDA levels while restoring superoxide dismutase (SOD) activity, indicating protection against oxidative membrane damage [6].

Enhancement of Endogenous Antioxidant Systems

Beyond direct free radical neutralization, this compound potentiates endogenous cellular defenses through multiple pathways:

Glutathione System Modulation: this compound significantly elevates glutathione (GSH) levels, a critical intracellular antioxidant, while simultaneously increasing the activity of glutathione-related enzymes such as glutathione-S-transferase [2]. This dual action enhances both the capacity and functionality of this essential antioxidant system.

Antioxidant Enzyme Activation: this compound treatment increases the activity and expression of key antioxidant enzymes including superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPX) [5] [8]. This upregulation strengthens the cellular defense network against oxidative insults.

Oxidative Stress Marker Reduction: In various disease models, this compound consistently reduces biomarkers of oxidative damage, including protein carbonylation, nitrotyrosine formation, and DNA oxidation products, indicating comprehensive protection across multiple cellular components [6].

Mitochondrial Protection and ROS Regulation

This compound provides targeted mitochondrial protection through several distinct mechanisms that preserve mitochondrial function and reduce ROS production at its source:

Complex I ROS Suppression: this compound trithione, a derivative, acts as a specific mitochondrial ROS blocker at complex I of the electron transport chain without impairing electron transfer or ATP production. This selective action reduces mitochondrial ROS generation at its primary source while maintaining energy metabolism [7].

Mitochondrial Biogenesis Enhancement: this compound treatment promotes mitochondrial biogenesis and improves mitochondrial quality control mechanisms, thereby enhancing overall mitochondrial function and cellular energy capacity [8].

Mitochondrial Membrane Stabilization: this compound protects mitochondrial membranes against oxygen deprivation and maintains mitochondrial membrane potential (ΔΨm), preventing the mitochondrial permeability transition that precedes apoptosis [1] [3].

Signaling Pathway Modulation

The antioxidant effects of this compound are mediated through regulation of critical cell signaling pathways that control oxidative stress responses and cellular survival:

mTOR/PPARγ Axis Regulation: this compound suppresses adipogenic differentiation in human mesenchymal stem cells through down-regulation of the Akt-mTOR-p70S6K-PPARγ pathway while simultaneously up-regulating AMPK activity. This pathway modulation contributes to reduced oxidative stress during differentiation processes [9].

SHH Pathway Activation: In porcine embryo models, this compound supplementation (0.5 mg/mL) activates the sonic hedgehog (SHH) signaling pathway, increasing expression of PTCH, SMO, and GLI genes. This pathway activation enhances embryonic development competence under oxidative stress conditions [5].

Inflammatory Pathway Suppression: this compound inhibits NF-κB signaling and reduces the production of pro-inflammatory cytokines including TNF-α, IL-1β, and IL-6, which are known to stimulate ROS production through activation of NADPH oxidase systems [1] [2].

The following diagram illustrates the primary molecular mechanisms through which this compound exerts its antioxidant effects:

Figure 1: Comprehensive diagram illustrating the multiple molecular mechanisms through which this compound exerts its antioxidant effects, including direct free radical neutralization, enhancement of endogenous antioxidant systems, and regulation of critical cell signaling pathways.

Quantitative Analysis of Antioxidant Effects

Neurological and Metabolic Applications

Substantial experimental evidence demonstrates the efficacy of this compound in reducing oxidative stress markers across various disease models. The following table summarizes key quantitative findings from preclinical studies:

Table 1: Quantitative Effects of this compound on Oxidative Stress Markers in Neurological and Metabolic Disorders

| Disease Model | This compound Dose | Treatment Duration | Key Outcomes | Reference |

|---|---|---|---|---|

| Rotenone-induced Parkinson's disease (Rat) | 62.5, 125, 250 mg/kg | 35 days | ↓ MDA (striatum), ↑ SOD activity, ↓ α-synuclein expression, improved motor function | [6] |

| Type 2 Diabetes (Rat) | 20, 40, 80 mg/kg | 45 days | ↓ Blood glucose, HbA1c, ↑ hepatic glycogen, improved β-cell function | [8] |

| Cerebral ischemia/reperfusion injury | 250 mg/kg | Single dose | ↓ TNF-α, caspase 3, BAX, MAPK expressions, reduced infarct volume | [1] |

| NAFLD/NASH model (Mouse) | 125 mg/kg | 8 weeks | ↓ Hepatic steatosis, inflammation, fibrosis, improved liver function | [1] |

| Porcine embryo development | 0.5 mg/mL | 6 days | ↓ ROS, ↑ GSH, improved mitochondrial function, enhanced blastocyst formation | [5] |

In Vitro Antioxidant Activity Assessment

Standardized in vitro assays provide consistent evidence of this compound's free radical scavenging capacity and antioxidant potential. The data below compares this compound's performance across established antioxidant evaluation methods:

Table 2: In Vitro Antioxidant Activity of this compound and this compound-Rich Extracts

| Assay Method | Sample Type | EC50/IC50 Value | Reference Compound | Reference |

|---|---|---|---|---|

| ABTS radical scavenging | This compound-rich essential oil | 6.97 ± 0.004 µg/mL | Ascorbic acid (reference) | [4] |

| ABTS radical scavenging | Pure this compound | 9.48 ± 0.048 µg/mL | Ascorbic acid (reference) | [4] |

| DPPH radical scavenging | Fennel seed extract | Significant activity at 50 µg/mL | Not specified | [8] |

| Lipid peroxidation inhibition | Pure this compound | Reduced MDA in striatum | Rotenone control | [6] |

| FRAP assay | This compound-rich essential oil | Significant reducing power | Ascorbic acid (reference) | [10] |

Experimental Models and Research Methodologies

In Vitro Assessment Protocols

Standardized in vitro methods provide controlled systems for evaluating this compound's antioxidant mechanisms and efficacy. The following protocols represent established approaches:

Cell Culture Systems: For neurological applications, SH-SY5Y neuroblastoma cells or primary neuronal cultures are maintained in DMEM/F12 medium with 10% FBS and treated with this compound (typically 50-250 μM) prior to oxidative stress induction using H₂O₂ (100-500 μM) or rotenone (10-100 nM) [9] [6]. For cardiovascular research, H9C2 cardiomyocytes are cultured and subjected to hypoxia/reoxygenation injury using a modular incubator chamber with 94% N₂, 5% CO₂, and 1% O₂ for 4-24 hours followed by reoxygenation, with this compound treatment (50-200 μM) applied before hypoxia [3].

Free Radical Scavenging Assays: The DPPH assay is performed by adding 0.1 mL of this compound solution (in methanol) to 3.9 mL of DPPH solution (0.025g/L), incubating for 30 minutes in darkness, and measuring absorbance at 515 nm [10]. The ABTS assay involves generating the ABTS•+ cation by reacting ABTS solution (7mM) with potassium persulfate (2.45mM) for 12-16 hours, then diluting to absorbance 0.70±0.02 at 734 nm before adding this compound samples and measuring decolorization after 6 minutes [4].

Biochemical Analysis: Intracellular ROS is measured using DCFDA (10 μM), with fluorescence measured at excitation 485 nm/emission 535 nm [9]. GSH levels are quantified using DTNB (Ellman's reagent), measuring absorbance at 412 nm [5]. Lipid peroxidation is assessed via malondialdehyde (MDA) measurement using thiobarbituric acid reactive substances (TBARS) assay [6].

In Vivo Experimental Models

Animal models provide critical insights into this compound's antioxidant efficacy in complex biological systems with clinical relevance:

Neurodegenerative Disease Models: For Parkinson's research, rotenone-induced models in Wistar rats (2 mg/kg, s.c., daily for 35 days) with concurrent this compound treatment (62.5-250 mg/kg, i.g.) effectively replicate key features including striatal dopamine depletion, α-synuclein aggregation, and motor deficits while allowing assessment of this compound's neuroprotective effects [6]. For cerebral ischemia, middle cerebral artery occlusion models with this compound pretreatment (125-250 mg/kg) evaluate protection against ischemia-reperfusion injury [1].

Metabolic Disease Models: High-fat diet/streptozotocin-induced type 2 diabetes models in rodents treated with this compound (20-80 mg/kg for 45 days) assess effects on hyperglycemia, insulin resistance, and pancreatic β-cell function [8]. NAFLD/NASH models using methionine-choline-deficient diets with this compound supplementation evaluate improvements in hepatic steatosis, inflammation, and oxidative stress markers [1].

Cardiovascular Models: Myocardial ischemia-reperfusion in Langendorff-perfused hearts or in vivo coronary occlusion models assess this compound's cardioprotective effects, measuring infarct size, cardiac enzymes, and mitochondrial function [3] [7].

The following diagram illustrates a standardized experimental workflow for evaluating this compound's antioxidant effects in preclinical models:

Figure 2: Standardized experimental workflow for evaluating this compound's antioxidant effects, incorporating both in vitro and in vivo approaches with comprehensive biochemical, histological, and molecular analyses.

Therapeutic Applications and Research Implications

Neurological Disorders

This compound demonstrates significant neuroprotective potential across multiple experimental models of neurological disease, primarily through its multifaceted antioxidant mechanisms:

Parkinson's Disease Protection: In rotenone-induced Parkinson's models, this compound treatment (125-250 mg/kg) significantly preserved striatal dopamine function, reduced α-synuclein aggregation, and improved motor performance on rotarod and stride length tests. These benefits correlated with reduced oxidative stress markers (MDA) and enhanced antioxidant defenses (SOD, GSH) in nigrostriatal pathways [6]. The compound also maintained blood-brain barrier integrity and modulated neuronal firing rates in the striatum, indicating comprehensive protection against Parkinson's pathology.

Alzheimer's Disease Applications: this compound has demonstrated potential in Alzheimer's models through acetylcholinesterase inhibition, reduction of β-amyloid toxicity, and improvement of synaptic plasticity. Studies report enhanced long-term potentiation and reduced trimethyltin-induced synaptic plasticity deficits with this compound treatment, suggesting cognitive benefits [1].

Cerebral Ischemia Protection: In stroke models, this compound pretreatment (250 mg/kg) significantly reduced cerebral infarct volume, decreased blood-brain barrier permeability, and improved neurological outcomes through downregulation of pro-apoptotic factors (caspase-3, BAX) and inhibition of inflammatory mediators (TNF-α, MAPK) [1] [3].

Metabolic and Cardiovascular Diseases

This compound's antioxidant properties translate to beneficial effects in metabolic disorders and cardiovascular conditions characterized by oxidative stress:

Diabetes and Complications: this compound treatment (20-80 mg/kg) in diabetic models normalized blood glucose levels, improved insulin sensitivity, and protected pancreatic β-cell function. The compound also prevented diabetic complications, demonstrating anti-cataract effects through aldose reductase inhibition and restoration of lens antioxidant status [8].

Nonalcoholic Fatty Liver Disease: In NAFLD models, this compound supplementation attenuated hepatic steatosis, reduced inflammatory infiltration, and decreased liver fibrosis through modulation of oxidative stress and inflammatory pathways. These effects involved reduced hepatic MDA and increased GSH levels, indicating improved redox balance [1] [8].

Cardiovascular Protection: In H9C2 cardiomyocytes subjected to hypoxia/reoxygenation injury, this compound treatment suppressed ROS generation, prevented mitochondrial membrane potential dissipation, and reduced DNA double-strand breaks [3]. These cellular benefits translated to improved functional recovery in ex vivo heart models, suggesting potential for ischemic heart disease applications.

Drug Development Considerations

Translating this compound research into clinical applications requires careful consideration of several key factors:

Bioavailability and Formulation: While this compound demonstrates good lipophilicity for membrane penetration, its volatility and sensitivity to oxidation present formulation challenges. Potential solutions include encapsulation approaches, structural analogs like this compound trithione, and prodrug strategies to enhance stability and bioavailability [7].

Dosing Optimization: Preclinical studies indicate dose-dependent effects with typical effective doses ranging from 50-250 mg/kg in rodent models. However, the translation to human equivalents requires careful pharmacokinetic studies, particularly given potential differences in metabolism between species [6] [8].

Safety Profile: Current evidence suggests favorable toxicity profiles at therapeutic doses, with no genotoxic effects based on Allium cepa assay mitotic index values (11.11% for this compound-rich essential oil vs. 12.33% for pure this compound) [4]. However, comprehensive toxicological assessments including chronic exposure studies are needed for clinical development.

Research Gaps and Future Directions

Significant knowledge gaps remain despite substantial progress in understanding this compound's antioxidant properties. Future research should prioritize:

Clinical Translation: Well-designed human clinical trials are urgently needed to establish this compound's efficacy, optimal dosing, and safety profile in humans. Initial Phase I studies should focus on pharmacokinetics and bioavailability of different formulations [8].

Mechanistic Elucidation: Further investigation is required to fully characterize this compound's molecular targets, particularly its specific interactions with mitochondrial complex I and downstream effects on redox signaling pathways [7].

Combination Therapies: Research should explore synergistic combinations of this compound with other antioxidant or anti-inflammatory agents to potentially enhance efficacy while reducing individual compound doses [1].

Isomer-Specific Effects: Most studies do not differentiate between cis and trans this compound isomers. Future research should characterize potential differences in antioxidant potency, mechanism, and metabolism between these isoforms [1].

Formulation Development: Advanced drug delivery systems should be investigated to improve this compound's stability, bioavailability, and target tissue accumulation, potentially including nanoparticle encapsulation or phospholipid complexation [3].

Conclusion

References

- 1. A comprehensive review of the neurological effects of this compound [pmc.ncbi.nlm.nih.gov]

- 2. Effects of this compound in Nociception Experimental Models - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Protective Effects of this compound in Foeniculum vulgare Mill. ... [mdpi.com]

- 4. This compound rich Clausena heptaphylla (Roxb.) Wight & Arn. ... [nature.com]

- 5. improves the developmental competence of porcine embryos... This compound [jasbsci.biomedcentral.com]

- 6. attenuates motor dysfunctions, striatal neuronal activity... This compound [pmc.ncbi.nlm.nih.gov]

- 7. This compound Trithione is a Mitochondrial ROS Blocker [fightaging.org]

- 8. Dietary this compound: a systematic review of its protective effects ... [pmc.ncbi.nlm.nih.gov]

- 9. mTOR and ROS regulation by this compound on adipogenic ... [pmc.ncbi.nlm.nih.gov]

- 10. Phytochemical Analysis and Evaluation of Antioxidant and ... [pmc.ncbi.nlm.nih.gov]

how does anethole modulate GABA neurotransmission

Proposed Mechanisms of GABAergic Modulation

The following diagram outlines the primary and secondary pathways through which anethole is proposed to affect the central nervous system, based on current preclinical evidence.

Figure 1: Proposed pathways for this compound's modulation of the CNS, highlighting primary and secondary mechanisms.

The exact nature of this compound's interaction with the GABA system is not fully defined, but research suggests two main pathways [1]:

- GABA Receptor Modulation: this compound may directly or indirectly interact with GABA receptors, potentially enhancing the inhibitory effects of the GABA neurotransmitter.

- GABA Levels and Metabolism: It might influence the synthesis, release, or breakdown of GABA in the brain.

These GABAergic actions are believed to underpin several of its observed neurological effects, such as anxiolytic (anti-anxiety) and anticonvulsant (anti-seizure) properties [1].

Complementary Neuroprotective Mechanisms

This compound's overall neuropharmacological profile is strengthened by robust secondary mechanisms that contribute to a healthy neuronal environment [1].

- Antioxidant Activity: this compound helps combat oxidative stress by scavenging free radicals and reducing lipid peroxidation in neural tissues. Specific studies note it can decrease hippocampal levels of malondialdehyde (MDA), a marker of oxidative damage, and increase protective glutathione levels [1].

- Anti-inflammatory Activity: It reduces neuroinflammation by lowering the production of key pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and interleukins (IL-1β, IL-6). It also suppresses the activity of inflammatory enzymes such as cyclooxygenase-2 (COX-2) [1].

These mechanisms work in concert to produce the neuroprotective effects illustrated in Figure 1, which include protection against cerebral ischemia, improved recovery from nerve damage, and reduced pathology in models of Parkinson's disease [1].

Experimental Evidence & Pharmacological Effects

The table below summarizes key experimental findings that demonstrate how this compound's mechanisms translate into measurable neuropharmacological outcomes.

| Pharmacological Effect | Experimental Findings / Proposed Mechanism | Research Models |

|---|---|---|

| Anticonvulsant | Influenced activity of Ca2+ channels and K+-activated Ca2+ channels; altered cell membrane potential and neurotransmission; reduced oxidative stress [1]. | Animal seizure models [1]. |

| Anxiolytic | Alleviated anxiety-related behaviors; linked to modulation of GABAergic and other neurotransmitter systems [1]. | Rodent behavioral models [1]. |

| Neuroprotective | Inhibited excitotoxicity, oxidative stress, and mitochondrial dysfunction; prevented ischemic neuronal damage; improved blood-brain barrier function [1]. | Models of cerebral ischemia, Parkinson's disease, and sciatic nerve injury [1]. |

| Memory Improvement | Improved memory performance; suppressed acetylcholinesterase activity in Alzheimer's disease models; improved hippocampal long-term potentiation (LTP) [1]. | Animal models of memory deficit and Alzheimer's disease [1]. |

Research Methodologies

Common experimental approaches for studying this compound's effects on the GABA system and broader neuropharmacology include:

- In Vivo Behavioral Studies: Using rodent models to assess anxiolytic (e.g., elevated plus maze), anticonvulsant (e.g., pentylenetetrazol-induced seizures), and memory effects (e.g., Morris water maze) [1].

- Ex Vivo Biochemical Analysis: Measuring oxidative stress markers like Malondialdehyde (MDA) and glutathione, or inflammatory cytokines (TNF-α, IL-1β, IL-6) in brain tissue homogenates after this compound treatment [1].

- Electrophysiological Techniques: Investigating effects on synaptic plasticity, such as Long-Term Potentiation (LTP) in hippocampal slices [1].

- Molecular Studies: Using techniques like Western blot or PCR to examine this compound's impact on protein and gene expression related to apoptosis (e.g., BAX, caspase-3), inflammation (e.g., COX-2), and cell survival pathways (e.g., PI3K/Akt/mTOR) [1].

Key Takeaways for Researchers

- Promising Multi-Target Profile: this compound demonstrates a compelling polypharmacology approach, simultaneously targeting GABAergic activity, oxidative stress, and neuroinflammation [1].

- Need for Mechanistic Precision: While GABA modulation is implicated, the specific molecular targets (e.g., GABA-A vs. GABA-B receptors, binding sites) require definitive characterization [1].

- Isomer-Specific Studies: Most research does not distinguish between the trans- and cis- isomers of this compound. Future work should clarify their potentially distinct pharmacological profiles [1].

References

Comprehensive Technical Review: Pharmacological Activities and Mechanisms of Anethole

Introduction and Chemical Profile

Anethole (1-methoxy-4-[(1E)-1-propenyl]-benzene) is a naturally occurring aromatic phenylpropene compound that serves as the principal bioactive component in essential oils derived from various plants, including star anise (Illicium verum), anise (Pimpinella anisum), fennel (Foeniculum vulgare), and basil. [1] [2] This compound exists as two isomers, cis-anethole (CA) and trans-anethole (TA), with the trans-isomer being dominant in nature and responsible for the characteristic sweet, anise-like aroma. [3] this compound represents more than 90% of the essential oil composition in star anise and anise seeds, while occurring in lower concentrations (0.08%-6.1%) in other plants like lemon balm, cilantro, and basil. [4]

Comprehensive Pharmacological Activities

Anti-inflammatory and Analgesic Activities

This compound demonstrates significant anti-inflammatory properties through multiple mechanisms. Experimental studies have shown that this compound effectively inhibits the formation of inflammatory exudate and migration of leukocytes in models of pleurisy induced by carrageenan and ear edema induced by croton oil. [4] The compound reduces the production of key pro-inflammatory cytokines including tumor necrosis factor (TNF)-α, interleukin (IL)-1β, and IL-6, while also suppressing the activity of cyclooxygenase-2 (COX-2) and decreasing nitric oxide (NO) and prostaglandin levels. [4] [3] The analgesic properties of this compound appear to be specifically linked to its anti-inflammatory mechanisms rather than central nervous system effects, as it demonstrates efficacy in inflammatory pain models but not in neuropathic pain tests. [4]

Anticancer Properties

Research conducted over the past decade has revealed that this compound possesses multifaceted anticancer activities against various cancer types, including breast, prostate, lung, colorectal, and oral cancers. [7] [8] The compound exerts its anticancer effects through several complementary mechanisms: inducing apoptosis through activation of caspases 3, 9 and PARP1 cleavage; causing cell cycle arrest at G1/S or G2/M checkpoints; exhibiting anti-proliferative and anti-angiogenic effects; and modulating critical signaling pathways including NF-κB, MAPK, Wnt, PI3K/Akt/mTOR, and caspases. [7] [8] Notably, this compound has demonstrated synergistic effects with conventional chemotherapeutic agents like cisplatin and doxorubicin while reducing their associated toxicity, suggesting potential for combination therapies. [7]

Neurological and Psychotropic Effects

Recent studies have illuminated the significant neuropharmacological potential of this compound, demonstrating effects on various neurological processes and conditions. [3] The compound exhibits neuroprotective properties through modulation of monoamines, GABAergic and glutamatergic neurotransmission, coupled with its anti-inflammatory and antioxidative stress capabilities. [3] Specific neurological effects demonstrated in preclinical models include anxiolytic, antidepressant, antinociceptive, anticonvulsant, and memory improvement activities. [3] The antidepressant-like effects of this compound appear linked to its ability to modulate oxidative stress and nitrite imbalance in the hippocampus, as evidenced in maternal separation stress models in mice. [9]

Table 1: Comprehensive Summary of this compound's Pharmacological Activities

| Activity | Models/Assays Used | Key Findings | Effective Concentrations/Doses |

|---|---|---|---|

| Anti-inflammatory | Carrageenan-induced pleurisy, Croton oil ear edema, LPS-induced periodontitis | Reduced leukocyte migration, TNF-α, IL-1β, IL-6, COX-2, NO, prostaglandins | 62.5-500 mg/kg (in vivo); [4] [3] |

| Anticancer | MCF-7, PC-3, Ca9-22 cancer cell lines | Induced apoptosis, cell cycle arrest, modulated NF-κB, MAPK, Wnt pathways | 0.3-30 μM (in vitro); [7] [8] |

| Antioxidant | ABTS, DPPH, FRAP, MDA assays | Scavenged free radicals, reduced lipid peroxidation, increased glutathione | EC50 6.97-9.48 μg/mL (ABTS); [3] [5] |

| Neuroprotective | Maternal separation, Rotenone-induced Parkinson's, Cerebral ischemia | Modulated monoamines, GABA, glutamate; reduced oxidative stress, inflammation | 10-100 mg/kg (in vivo); [3] [9] |

| Antinociceptive | Acetic acid writhing, Formalin test, Glutamate test | Reduced inflammatory pain, no effect on neuropathic pain | 62.5-500 mg/kg (in vivo); [4] |

| Antimicrobial | Various bacterial and fungal strains | Moderate activity against specific pathogens | MIC 20-75 μg/mL; [5] |

Additional Pharmacological Activities

Beyond the major therapeutic areas above, this compound demonstrates several other valuable pharmacological properties:

Antioxidant Effects: this compound exhibits direct free radical scavenging capabilities, neutralizing reactive oxygen species (ROS) while enhancing intracellular defense mechanisms through increased glutathione levels and glutathione-S-transferase activity. [4] [3] The compound also reduces lipid peroxidation and chelates metal ions to prevent metal-accelerated oxidation processes. [3]

Antimicrobial Activity: While demonstrating selective rather than broad-spectrum antimicrobial properties, this compound shows efficacy against specific pathogens including Salmonella typhimurium, Streptococcus mutans, and Aspergillus fumigatus. [5]

Gastroprotective Effects: Research indicates that this compound displays gastroprotective potential by increasing the surface mucous layer, suggesting therapeutic applications for gastric ulcers. [10]

Metabolic Effects: Studies report anti-diabetic activity for this compound, with an EC50 of 22.35 ± 0.121 μg/mL demonstrated in relevant assays. [5]

Mechanisms of Action: Signaling Pathways

Anti-cancer Signaling Pathways

This compound exerts its anti-cancer effects through multi-targeted modulation of critical oncogenic signaling cascades. In oral cancer cells (Ca9-22), treatment with this compound activates both the intrinsic and extrinsic apoptosis pathways through cleavage of caspase-3, caspase-9, and PARP1. [8] Simultaneously, this compound suppresses survival signaling by inhibiting the NF-κB pathway and modulating all three branches of the MAPK cascade (ERK1/2, p38, Jnk). [8] The compound also downregulates Wnt/β-catenin signaling and epithelial-mesenchymal transition (EMT) markers while upregulating cyclin-dependent kinase inhibitor (p21WAF1) and p53 tumor suppressor expression. [8] These coordinated actions result in cell cycle arrest, inhibition of migration, and ultimately apoptosis of cancer cells while sparing normal cells.

This compound's multi-targeted approach to cancer cell inhibition through apoptosis induction, survival pathway blockade, and tumor suppressor activation.

Neurological Signaling Pathways

In the nervous system, this compound employs a multi-mechanistic approach to exert neuroprotective and psychotropic effects. The compound modulates monoaminergic neurotransmission by inhibiting monoamine oxidase-A (MAO-A) activity, thereby increasing available monoamines like serotonin and dopamine. [3] [9] Additionally, this compound influences GABAergic and glutamatergic systems, potentially contributing to its anxiolytic and anticonvulsant properties. [3] A crucial aspect of its neuroprotection involves the reduction of oxidative stress through decreased hippocampal malondialdehyde (MDA) levels and increased glutathione, coupled with anti-inflammatory effects via suppression of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) in neural tissues. [3] [9] These combined actions on neurotransmission, oxidative balance, and neuroinflammation underlie the observed antidepressant, anxiolytic, and neuroprotective efficacy in experimental models.

Multi-mechanistic neurological actions of this compound involving neurotransmitter modulation, oxidative stress reduction, and neuroinflammation control.

Experimental Methodologies and Protocols

In Vitro Activity Assessment

Anti-cancer Activity Protocols:

- Cell Viability Assay: Ca9-22 oral cancer cells are seeded in 6-well plates (3 × 10⁵ cells/well) and treated with varying concentrations of this compound (0, 0.3, 3, and 30 μM) for 24 hours. Cell viability is assessed using MTT assay, where cultures are supplemented with 10% MTT (5 mg/mL) and incubated for 3 hours at 37°C. After lysing with isopropanol-HCl solution, absorbance is measured at 550 nm. [8]

- Apoptosis Detection: Following treatment with this compound (0-30 μM) for 24-48 hours, cells are detached and stained using Annexin V-FITC/propidium iodide kit. Cell suspensions are analyzed by flow cytometry to quantify apoptotic populations. [8]

- Colony Formation Assay: Ca9-22 cells are seeded at 1×10³ cells per well and treated with this compound concentrations (0-30 μM) for two weeks. Survival clones are fixed with 4% formaldehyde, stained with 0.5% crystal violet, and photographed. [8]

- Cell Cycle Analysis: Treated oral cancer cells are incubated with 7-aminoactinomycin D (7-AAD) at 1 μg/mL for 30 minutes at 37°C. Fluorescence intensities are detected by flow cytometry, and data analyzed by FACSDiva software. [8]

Antioxidant Activity Protocols:

- ABTS Assay: The antioxidant activity is evaluated by mixing this compound samples with ABTS radical cation solution and measuring absorbance at 734 nm after 6 minutes. Percentage inhibition is calculated relative to control. [5]

- FRAP Assay: The ferric reducing antioxidant power is assessed by combining this compound samples with FRAP reagent (TPTZ solution, FeCl₃, and acetate buffer) and measuring absorbance at 593 nm after 10 minutes at 37°C. FeSO₄ is used as standard. [9]

In Vivo Activity Assessment

Antinociceptive Activity Protocols:

- Acetic Acid-Induced Writhing: Mice are pretreated with this compound (62.5, 125, 250, and 500 mg/kg, p.o.), indomethacin (10 mg/kg, p.o.), or saline (10 mL/kg, p.o.) one hour before intraperitoneal injection of 0.6% acetic acid solution. The intensity of nociception is quantified by counting abdominal constrictions for 20 minutes post-injection. [4]

- Formalin Test: Mice receive this compound pretreatment followed by injection of 20 μL of 2.0% formalin into the plantar surface of the hind paw. Nociceptive behavior is quantified by counting flinches from 0-5 min (neurogenic phase) and 15-40 min (inflammatory phase). [4]

- Open Field Test: To exclude false positives due to locomotor effects, mice are placed in a white Plexiglas box (45 × 45 cm) after this compound treatment. Locomotor activity is recorded for 5 minutes using ANY-maze software. [4]

Antidepressant Activity Protocols:

- Maternal Separation Model: Mouse pups are separated from mothers for three hours daily from postnatal day (PND) 2 to PND 14, then reunited until PND 21. Testing occurs during adulthood (PND 60). [9]

- Forced Swimming Test: Mice are placed in cylindrical glass tanks (10 cm diameter, 25 cm height) filled with water (24 ± 1°C). Immobility time is recorded during the final 4 minutes of a 6-minute test session. [9]

- Splash Test: A 10% sucrose solution is sprayed on the dorsal coat of mice, and grooming activity duration is recorded for 5 minutes as an index of self-care behavior and motivation. [9]

Table 2: Detailed Experimental Models and Parameters for this compound Pharmacological Testing

| Assay Type | Specific Model/Test | Key Parameters Measured | Positive Controls | Typical Duration |

|---|---|---|---|---|

| In Vitro Anti-cancer | MTT assay, Annexin V/PI staining, Colony formation | Cell viability, apoptosis rate, colony formation capacity | Cisplatin, Doxorubicin | 24-48 hours (2 weeks for colony) |

| In Vitro Antioxidant | ABTS, DPPH, FRAP assays | Radical scavenging, reducing power | Ascorbic acid, Trolox | 10-30 minutes |

| In Vivo Antinociceptive | Acetic acid writhing, Formalin test | Number of writhes, flinches, licking time | Indomethacin | 20-40 minutes |

| In Vivo Antidepressant | Forced swim test, Splash test | Immobility time, grooming duration | Imipramine, Fluoxetine | 5-6 minutes |

| In Vivo Locomotor | Open field test | Horizontal and vertical movements | Diazepam | 5 minutes |

| Toxicological | Plasma transaminases, Histological analysis | AST, ALT levels, tissue morphology | Vehicle control | 7 days to 4 weeks |

Pharmacokinetics and Toxicological Profile

Absorption, Distribution, Metabolism, and Excretion

While comprehensive pharmacokinetic studies in humans are limited, available preclinical data provide insights into this compound's absorption and metabolic fate. After oral administration, this compound is efficiently absorbed from the gastrointestinal tract and undergoes hepatic metabolism as the primary clearance route. [7] The compound demonstrates a favorable distribution profile, with studies indicating accumulation in tissues including the liver, lungs, and brain, which may explain its efficacy in conditions affecting these organs. [2] The metabolic pathways involve oxidation and conjugation reactions, with urinary excretion representing the primary elimination route. [7]

Toxicology and Safety Considerations

This compound demonstrates a favorable safety profile in preclinical studies. Investigations have shown that this compound administration does not significantly alter plasma levels of transaminases (aspartate transaminase and alanine transaminase) or cause morphological and histological changes in hepatic tissue when administered for 7 days. [4] Genotoxicity assessments using the Allium cepa assay have revealed no significant genotoxic effects, with mitotic index values of 11.11% for this compound-rich essential oil and 12.33% for pure this compound compared to controls. [5] However, caution has been suggested for specific populations, including pregnant women, breastfeeding mothers, patients with endometriosis and estrogen-dependent cancers, and those with bleeding disorders, based on traditional use patterns and limited reports. [10]

Conclusion and Future Directions

This compound represents a highly promising natural compound with demonstrated efficacy across multiple therapeutic domains, particularly in inflammation, cancer, and neurological disorders. Its multi-targeted mechanism of action, favorable safety profile, and ability to synergize with conventional therapeutics position it as an attractive candidate for drug development. [2] [7] The compound's established use in food and fragrance industries provides preliminary safety data that can inform pharmaceutical development.

Significant research gaps remain that warrant further investigation. Future studies should prioritize:

- Comprehensive pharmacokinetic profiling in relevant animal models and humans

- Detailed mechanism of action studies for less-explored activities like antidiabetic and gastroprotective effects

- Advanced formulation development to enhance bioavailability and tissue targeting

- Robust clinical trials to validate preclinical findings in human populations

- Synergistic combination studies with existing therapeutics across various disease states

References

- 1. More than just flavour and fragrance – the chemistry and ... [sciencedirect.com]

- 2. the chemistry and pharmacological potential of this compound [pubmed.ncbi.nlm.nih.gov]

- 3. A comprehensive review of the neurological effects of this compound [pmc.ncbi.nlm.nih.gov]

- 4. Effects of this compound in Nociception Experimental Models - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound rich Clausena heptaphylla (Roxb.) Wight & Arn. ... [nature.com]

- 6. This compound Market Report 2025 (Global Edition) [cognitivemarketresearch.com]

- 7. This compound in cancer therapy: Mechanisms, synergistic ... [sciencedirect.com]

- 8. This compound induces anti-oral cancer activity by triggering ... [nature.com]

- 9. This compound as a promising antidepressant for maternal ... [nature.com]

- 10. Review on the pharmacological activities of this compound [semanticscholar.org]

anethole biosynthetic pathway in plants

The Core Anethole Biosynthetic Pathway

The biosynthesis of t-anethole (1-methoxy-4-[(E)-prop-1-enyl]benzene) follows a two-step pathway within the broader phenylpropanoid metabolism [1] [2] [3]. The process converts amino acid precursors into the final volatile compound.

The two-step this compound biosynthetic pathway from L-Phenylalanine.

Key Enzymes and Their Biochemical Characterization

The following table summarizes the quantitative kinetic data for the two dedicated enzymes in the pathway, which have been isolated and characterized from anise (Pimpinella anisum) [1].

| Enzyme | Gene Name | Reaction Catalyzed | Substrates | Apparent Km (μM) | Product Specificity |

|---|---|---|---|---|---|

| t-Anol/Isoeugenol Synthase 1 (AIS1) | AIS1 | NADPH-dependent reduction and side-chain rearrangement | Coumaryl acetate | 145 [1] | t-Anol (and isoeugenol from coniferyl acetate) [1] |

| t-Anol/Isoeugenol O-Methyltransferase 1 (AIMT1) | AIMT1 | S-adenosyl-L-methionine-dependent methylation | t-Anol | 54.5 (for AdoMet) [1] | t-Anethole (High specificity for C7-C8 double bond substrates) [1] |

AIS1 is highly specific for substrates with a hydroxyl group at the para position and shows a strong preference for generating products with the double bond between C7 and C8. AIMT1 also shows a marked preference for substrates with this same double bond configuration, being 10-fold more active with t-anol over chavicol (which has a C8-C9 double bond) [1].

Modern Omics Approaches for Pathway Discovery

For researchers investigating this pathway in new plant systems, modern genomics and transcriptomics offer powerful tools. The following workflow, derived from a fennel transcriptome study, outlines a standard operational procedure [4].

General workflow for elucidating biosynthetic pathways using transcriptomics.

Key methodological details from these studies include:

- Sequencing Technology: Use of Illumina HiSeq platforms for high-coverage sequencing of cDNA libraries [4].

- Assembly Strategies: Employing both de novo (e.g., using CLC Genomics Workbench, Trinity) and genome-guided (e.g., using StringTie) assembly approaches to reconstruct transcripts, followed by clustering with tools like CD-HIT to produce a reference transcriptome [4].

- Gene Identification: Annotating assembled transcripts using BLASTX against non-redundant (NR) protein databases to identify homologs of known biosynthetic genes, such as AIS and AMT [4] [5].

- Pathway Reconstruction: Correlating transcript expression data with metabolite profiling data to pinpoint key regulatory genes and transcription factors (e.g., from AP2/ERF, bHLH, and MYB families) [6].

Plant Systems and Research Applications

This compound biosynthesis occurs in several aromatic plants across different families, making them relevant model systems for research [1] [2]. The compound is of significant interest for its pharmacological properties and industrial applications [7] [3] [8].

- Key Plant Sources: The pathway is best characterized in anise (Pimpinella anisum) and fennel (Foeniculum vulgare) from the Apiaceae family [1] [2] [4]. It is also reported in basil (Ocimum basilicum, Lamiaceae) and star anise (Illicium verum) [2] [6].

- Cellular Localization & Storage: Unlike basil, where phenylpropenes are stored in glandular trichomes, in anise, t-anethole accumulates inside the leaves and fruits, not in the trichomes or epidermal layer [1].

- Research Applications: Understanding this pathway is crucial for metabolic engineering and molecular breeding to enhance essential oil yield and quality [4] [6]. The enzymes also serve as targets for developing specific inhibitors or activators.

References

- 1. Characterization of t-Anol/Isoeugenol Synthase and an O- ... [pmc.ncbi.nlm.nih.gov]

- 2. MetaCyc t-anethole biosynthesis [vm-trypanocyc.toulouse.inra.fr]

- 3. This compound - an overview [sciencedirect.com]

- 4. The leaf transcriptome of fennel (Foeniculum vulgare Mill.) ... [nature.com]

- 5. Insights into dill (Anethum graveolens) flavor formation via ... [sciencedirect.com]

- 6. Metabolome and transcriptome revealed the biosynthesis ... [maxapress.com]

- 7. More than just flavour and fragrance – the chemistry and ... [sciencedirect.com]

- 8. Facile conversion of plant oil (this compound) to a high- ... [pubs.rsc.org]

Chemical, Biological, and Regulatory Differences at a Glance

The following table summarizes the core quantitative and qualitative differences between the cis (Z) and trans (E) isomers of anethole, which are critical for safety and efficacy evaluations in research and development.

| Parameter | trans-Anethole (TA) | cis-Anethole (CA) |

|---|---|---|

| Chemical Structure | (E)-1-methoxy-4-(prop-1-en-1-yl)benzene [1] | (Z)-1-methoxy-4-(prop-1-en-1-yl)benzene [2] |

| Natural Abundance | Dominant isomer (>90% in anise, star anise, fennel oils) [1] [2] | Minor component [2] |

| Organoleptic Properties | Sweet, pleasant anise-like odor and flavor [1] [2] | Unpleasant scent and flavor [3] |

| Relative Acute Toxicity | Lower toxicity (Oral LD₅₀ in Rabbit: 2090 mg/kg) [4] | 15 to 38 times more toxic than TA in animals [5] |

| Safety & Regulatory Status | Generally Recognized As Safe (GRAS) [1]; permitted flavoring agent [5] | Strictly limited in flavors due to high toxicity [5] |

| Key Pharmacological Activities | Antioxidant, anti-inflammatory, neuroprotective, anticancer, insecticidal [1] [2] [6] | Limited data due to toxicity concerns; one study suggests distinct psychotropic action [7] |

| Stability | Stable under standard conditions | Forms readily from TA under acidic conditions or UV exposure [3] |

Experimental Protocols for Isomer Study

For researchers aiming to work with or analyze these isomers, understanding their interconversion and separation is crucial. Below are detailed methodologies for key experimental procedures cited in the literature.

Protocol for Acid-Induced Isomerization and Dimerization [3]

This protocol studies the stability of trans-anethole under acidic conditions, which leads to the formation of the toxic cis isomer and various dimers.

- Objective: To investigate the isomerization of trans-anethole to cis-anethole and its concurrent dimerization when exposed to solid acid catalysts.

- Materials: